ソラレン

概要

説明

科学的研究の応用

Psoralen has a wide range of scientific research applications:

Biology: In biological research, psoralen is used to study DNA-protein interactions and DNA repair mechanisms.

Medicine: Psoralen is used in phototherapy for treating skin conditions such as psoriasis, eczema, and vitiligo.

Industry: Psoralen is used in the cosmetic industry for its skin-sensitizing properties.

作用機序

ソラレンは、光化学的メカニズムを通じてその効果を発揮します。 紫外線にさらされると、ソラレンはDNAにインターカレーションし、ピリミジン塩基と共有結合を形成します . これにより、モノおよびジアダクトが形成され、DNA架橋を引き起こし、最終的に細胞アポトーシスを誘発します . このメカニズムは、急速に分裂する細胞で特に効果的であり、ソラレンを潜在的な抗がん剤にします .

類似化合物の比較

類似化合物

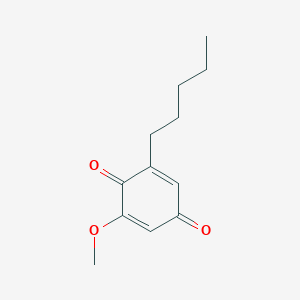

メトキサレン: 光線療法で使用されるもう1つのフランクマリン.

ベルガプテン: ベルガモットオイルに見られ、同様の用途で使用されます.

キサントトキシン: 光感受性を持つ別の化合物.

ソラレンのユニークさ

ソラレンは、その特定の光化学的特性と、紫外線によって活性化されると安定なDNA付加体を形成する能力によりユニークです . これは、光線療法やDNA相互作用の研究のための研究ツールとして特に効果的です .

生化学分析

Biochemical Properties

Psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA) . It forms mono- and di-adducts with DNA, leading to marked cell apoptosis .

Cellular Effects

Psoralen influences cell function by inhibiting tyrosine kinase signaling and influencing the immunogenic properties of cells . Its cytotoxicity holds promising clinical applications from its immunogenic properties to potential anti-cancer treatments .

Molecular Mechanism

Psoralen reacts with double-stranded DNA and RNA upon exposure to longwave UV light . Once activated, it forms covalent bonds with DNA and RNA, leading to marked cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of Psoralen are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Over time, these effects can lead to marked cell apoptosis .

Dosage Effects in Animal Models

Its cytotoxic effects suggest that it may have potential therapeutic applications in the treatment of various diseases .

Metabolic Pathways

Psoralen is involved in various metabolic pathways. It enhances the gene expression levels of BMP-2/4, increases phospho-Smad1/5/8 protein expression, and induces the activity of BMP reporter 12xSBE-OC-Luc .

Transport and Distribution

Psoralen is transported and distributed within cells and tissues through its penetration of the phospholipid cellular membranes . It inserts itself between the pyrimidines of DNA, influencing various cellular processes .

Subcellular Localization

The subcellular localization of Psoralen is primarily within the DNA of cells, where it inserts itself between the pyrimidines . This localization influences its activity and function, leading to marked cell apoptosis .

準備方法

合成ルートと反応条件

ソラレンは、さまざまな化学ルートを通じて合成できます。 一般的な方法の1つは、ウンベリフェロンとフランの環化です . この反応には通常、触媒と特定の温度条件が必要であり、フラン環の適切な生成が保証されます .

工業生産方法

工業的には、ソラレンは多くの場合、Psoralea corylifoliaの種子などの天然源から抽出されます . 抽出プロセスには、溶媒抽出に続いて、ソラレンを純粋な形で単離するための精製手順が含まれます .

化学反応の分析

反応の種類

ソラレンは、次のようないくつかのタイプの化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化されたソラレン誘導体、還元されたソラレン化合物、および置換されたソラレン分子が含まれます .

科学研究アプリケーション

ソラレンは、幅広い科学研究用途を持っています。

類似化合物との比較

Similar Compounds

Methoxsalen: Another furanocoumarin used in phototherapy.

Bergapten: Found in bergamot oil, used in similar applications.

Xanthotoxin: Another compound with photosensitizing properties.

Uniqueness of Psoralen

Psoralen is unique due to its specific photochemical properties and its ability to form stable DNA adducts upon activation by ultraviolet light . This makes it particularly effective in phototherapy and as a research tool for studying DNA interactions .

特性

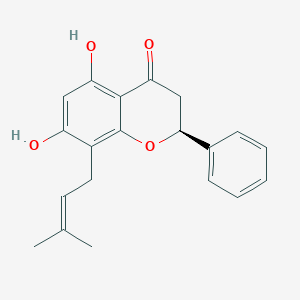

IUPAC Name |

furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216205 | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

362.00 to 363.00 °C. @ 760.00 mm Hg | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 65.16 mg/L at 25 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, Needles (w, ethanol) | |

CAS No. |

66-97-7 | |

| Record name | Psoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoralen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 °C | |

| Record name | Psoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Psoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Psoralen intercalates between DNA base pairs [, , , , ]. Upon ultraviolet A (UVA) irradiation (320-400 nm), it forms covalent bonds with pyrimidine bases, primarily thymine, leading to monoadducts and interstrand cross-links [, , , ]. This DNA damage disrupts cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, ].

A: Research suggests the existence of specific, saturable, high-affinity binding sites for 8-methoxypsoralen on mammalian cells, independent of DNA intercalation []. This finding indicates potential interaction with cellular receptors and alternative mechanisms contributing to psoralen-induced phototoxicity.

A: Psoralen's ability to photoinduce interstrand cross-links in DNA is considered crucial for its therapeutic effects [, , ]. 8-substituted psoralens, in particular, exhibit efficient cross-linking and are more potent than 5-substituted psoralens []. Studies using 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT) demonstrated that E. coli RNA polymerase terminated at HMT diadduct sites, highlighting the disruptive impact of cross-links on transcription [].

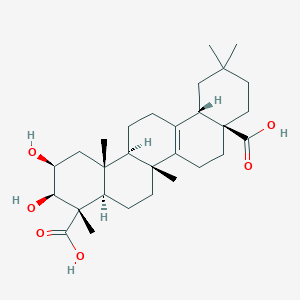

ANone: Psoralen (also known as 7H-furo[3,2-g]chromen-7-one) has the following characteristics:

- Spectroscopic data: Psoralens typically absorb UV light with a maximum absorption wavelength around 245 nm [, ]. The exact spectroscopic properties vary slightly depending on the specific psoralen derivative and the solvent used.

A: In vivo studies have demonstrated that psoralen can accelerate bone fracture healing in rat models []. This effect is attributed to the activation of both osteoclasts and osteoblasts via the ERK signaling pathway, leading to enhanced bone formation and remodeling []. Further, psoralen was shown to reduce relapse after orthodontic tooth movement in rats, potentially through the activation of the G protein-coupled receptor 30 (GPR30) and upregulation of bone morphogenetic proteins 2 and 4 [].

A: Comparative studies indicate that isopsoralen might be a more potent enhancer of osteogenic differentiation in rat calvarial osteoblasts compared to psoralen []. This suggests isopsoralen as a potentially more effective component for therapeutic development in bone-related conditions like osteoporosis.

A: Structural modifications significantly impact psoralen's photoreactivity and biological activity [, , ]. For instance, 8-methoxypsoralen (8-MOP), 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), and 4'-aminomethyl-4,5',8-trimethylpsoralen hydrochloride exhibit superior DNA and RNA photoreactivity compared to 4,5',8-trimethylpsoralen (TMP) and 8-MOP [, ]. The position and type of substituents on the psoralen ring system influence DNA binding affinity, intercalation efficiency, and cross-linking capacity, impacting their overall potency and selectivity [, ].

A: The position of substituents on the psoralen ring system significantly influences their DNA binding properties. Flow linear dichroism studies reveal that only 8-substituted psoralens intercalate into DNA, while 5-substituted psoralens do not exhibit this behavior despite having comparable DNA association constants [].

A: While clinically valuable, psoralen use carries potential risks [, ]. Psoralen can cause liver injury in mice, potentially by inhibiting liver regeneration and causing hepatocellular cycle arrest []. These effects may involve the inhibition of the mTOR signaling pathway and mitochondrial damage []. Additionally, bakuchiol, another natural compound often used in combination with psoralen, has shown significant cytotoxicity in human renal tubular epithelial cells (HK-2 cells) []. This toxicity is thought to be related to cell membrane damage, apoptosis induction, and inhibition of DNA synthesis [].

A: Although psoralen is used in photochemotherapy for skin conditions, studies indicate a potential link between psoralen-containing suntan activators and an increased risk of melanoma, particularly in individuals with poor tanning ability []. While psoralen has been banned from suntan lotions, the increased risk might persist for several years [].

A: Several analytical methods are employed for psoralen analysis [, , , , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify psoralen and its isomers in plant extracts and pharmaceutical formulations [, , , ]. Micellar electrokinetic capillary chromatography (MECC) offers an alternative method for determining psoralen and isopsoralen in Fructus Psoraleae []. Mass spectrometry techniques like LC-UV/ESI-MS and IRMPD are valuable for characterizing psoralen-DNA adducts, providing insights into binding sites and reaction percentages [].

A: Quality control of psoralen-containing products, like Zhitong Plaster, involves rigorous analytical methods []. HPLC methods are established and validated for accuracy, precision, and repeatability to ensure consistent content of active compounds like psoralen and isopsoralen in the final product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)